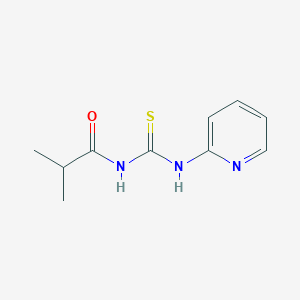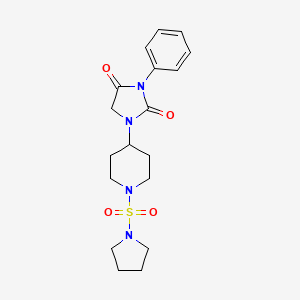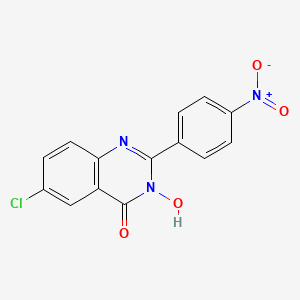
6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is an organic compound that is used for a variety of applications in the scientific community. It is an aromatic heterocyclic compound, and is composed of a quinazolinone ring system with a chloro, hydroxy, and nitro substituent. This compound is also known as 3-hydroxy-6-chloro-2-(4-nitrophenyl)-4(3H)-quinazolinone, and is abbreviated as CNPQ.
科学的研究の応用
Corrosion Inhibition
Quinazolinone derivatives, including 6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone, have been explored as corrosion inhibitors. For instance, Errahmany et al. (2020) synthesized quinazolinone compounds and evaluated their efficiency against mild steel corrosion in hydrochloric acid. These compounds demonstrated high inhibition efficiencies, suggesting their potential as protective agents against metal corrosion in acidic environments (Errahmany et al., 2020).
Fluorescent Properties and Chemical Sensing
Trávníček et al. (2014) synthesized Schiff bases derived from quinazolinone, revealing significant fluorescent properties. Such compounds could be utilized in developing novel fluorescent materials for sensing and imaging applications (Trávníček, Buchtík, & Němec, 2014).
Dye Synthesis and Fastness Properties
Bhatti and Seshadri (2004) reported the synthesis of styryl and azo disperse dyes derived from 6-nitro substituted quinazolinones for polyester, indicating their application in textile coloring. The study evaluated the dyes' application properties and their fastness, which is crucial for their industrial use (Bhatti & Seshadri, 2004).
Anticancer Activity
El-Hashash et al. (2018) synthesized novel quinazolinone and benzamide derivatives, evaluating their anticancer activity. This study highlights the potential therapeutic applications of quinazolinone derivatives against specific cancer cell lines, providing a foundation for future drug development (El-Hashash, Salem, & Al-Mabrook, 2018).
Antimicrobial Agents
Patel et al. (2018) synthesized quinazolino-thiadiazoles with reported in vitro antimicrobial activity. These compounds displayed broad-spectrum antimicrobial effects, suggesting their utility in developing new antimicrobial agents (Patel, Shirkhedkar, Bari, Patil, Arambhi, Pardeshi, Kulkarni, & Surana, 2018).
Chemical Sensors
Zhang et al. (2007) developed a fluoroionophore based on 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone for sensitive and selective detection of Fe3+ ions. This application underlines the potential of quinazolinone derivatives in environmental monitoring and analytical chemistry (Zhang, Cheng, Zhang, Shen, & Yu, 2007).
特性
IUPAC Name |
6-chloro-3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O4/c15-9-3-6-12-11(7-9)14(19)17(20)13(16-12)8-1-4-10(5-2-8)18(21)22/h1-7,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWSVJJVNIFUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

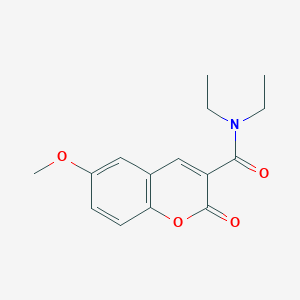
![N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2710018.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide](/img/structure/B2710020.png)
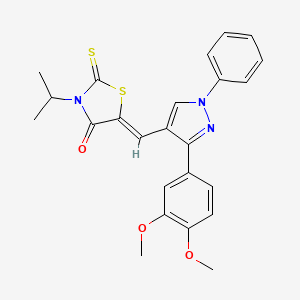
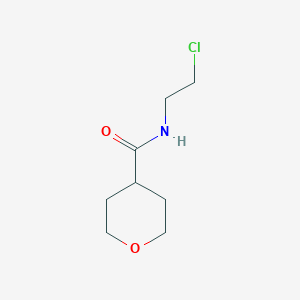
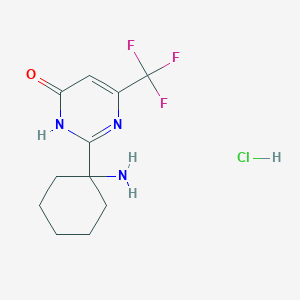

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2710029.png)
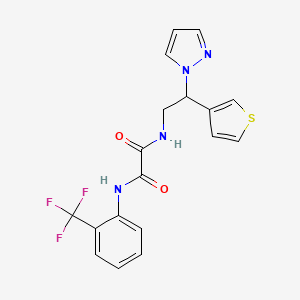
![2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2710032.png)
![6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline](/img/structure/B2710033.png)
![2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2710037.png)
